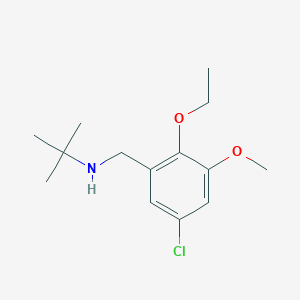![molecular formula C19H22N2O2 B266991 4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
4-[(3-phenylpropanoyl)amino]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-phenylpropanoyl)amino]-N-propylbenzamide, also known as F 13640, is a small molecule that has been synthesized and studied for its potential application in neuroscience research. This compound belongs to the benzamide class of compounds and has been shown to have an affinity for the dopamine D3 receptor.
Mécanisme D'action
The mechanism of action of F 13640 involves its binding to the dopamine D3 receptor. This binding results in the modulation of dopamine release in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F 13640 are not well understood. However, studies have suggested that F 13640 may have an impact on dopamine release in the brain, which can affect behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using F 13640 in lab experiments include its specificity for the dopamine D3 receptor and its potential to modulate dopamine release in the brain. However, the limitations of using F 13640 include its limited availability and the need for further research to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on F 13640. These include:
1. Further studies on the mechanism of action of F 13640 and its impact on dopamine release in the brain.
2. Exploration of the potential therapeutic applications of F 13640 in neurological disorders, such as Parkinson's disease and addiction.
3. Development of new compounds based on the structure of F 13640 with improved affinity and selectivity for the dopamine D3 receptor.
4. Investigation of the potential side effects of F 13640 and its long-term safety profile.
Conclusion:
In conclusion, F 13640 is a small molecule that has been synthesized and studied for its potential application in neuroscience research. While the biochemical and physiological effects of F 13640 are not well understood, it has been shown to have an affinity for the dopamine D3 receptor and may have an impact on dopamine release in the brain. Further research is needed to fully understand the potential applications and limitations of F 13640 in lab experiments and therapeutic settings.
Méthodes De Synthèse
The synthesis of F 13640 involves the reaction of 3-phenylpropanoic acid with propylamine to form the amide intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product, F 13640. The synthesis of F 13640 has been reported in several scientific journals, including the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
F 13640 has been studied for its potential application in neuroscience research. Specifically, F 13640 has been shown to have an affinity for the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain and has been implicated in several neurological disorders, including Parkinson's disease and addiction.
Propriétés
Nom du produit |
4-[(3-phenylpropanoyl)amino]-N-propylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-(3-phenylpropanoylamino)-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-2-14-20-19(23)16-9-11-17(12-10-16)21-18(22)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,23)(H,21,22) |
Clé InChI |
MZBAAAREHAFUCH-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B266912.png)
![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B266925.png)
![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)

![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)

![N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)
![Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)
